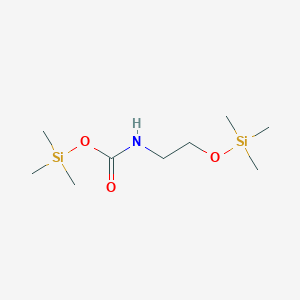
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is an organic compound with the molecular formula C11H8BrNO. It is a derivative of naphthalene, characterized by the presence of a bromine atom, a carbonitrile group, and a ketone group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity .
Preparation Methods
The synthesis of 4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves multi-step organic reactions. One common method includes the bromination of 8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its unique chemical structure.
Mechanism of Action
The mechanism by which 4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile exerts its effects is primarily through its interaction with specific molecular targets. The bromine atom and carbonitrile group play crucial roles in its reactivity and binding affinity to various biological molecules. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile can be compared with similar compounds such as:
4-Bromo-8-oxo-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Similar in structure but with a carboxylic acid group instead of a carbonitrile group.
3-Bromo-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carboxylic acid: Another derivative with a different substitution pattern.
N-(4-Bromo-5,6,7,8-tetrahydronaphthalen-1-yl)-acetamide: Contains an acetamide group instead of a carbonitrile group.
These compounds share similar core structures but differ in their functional groups, leading to variations in their chemical reactivity and applications.
Properties
Molecular Formula |
C11H8BrNO |
|---|---|
Molecular Weight |
250.09 g/mol |
IUPAC Name |
4-bromo-8-oxo-6,7-dihydro-5H-naphthalene-1-carbonitrile |
InChI |
InChI=1S/C11H8BrNO/c12-9-5-4-7(6-13)11-8(9)2-1-3-10(11)14/h4-5H,1-3H2 |
InChI Key |
MNKRYLXSUFWKHA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-(3-Propylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11862183.png)

![8-tert-Butyl-2-oxo-1-oxaspiro[4.5]decane-4-carboxylic acid](/img/structure/B11862201.png)

![[6-Methyl-2-(5-methylfuran-2-yl)imidazo[1,2-a]pyridin-3-yl]acetonitrile](/img/structure/B11862203.png)


